1,4,7,10-Tetraazacyclotridecane

Description

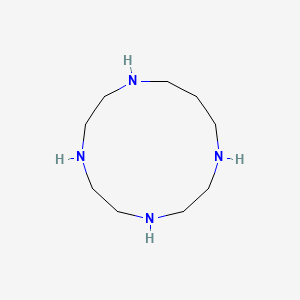

Structure

3D Structure

Properties

IUPAC Name |

1,4,7,10-tetrazacyclotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADZJJOUGVGJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467124 | |

| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295-14-7 | |

| Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1,4,7,10-Tetraazacyclotridecane

An In-Depth Technical Guide to 1,4,7,10-Tetraazacyclotridecane: Properties, Chelation Chemistry, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key polyaza macrocycle. We delve into its fundamental physicochemical properties, explore the principles of its synthesis, and offer a detailed examination of its coordination chemistry, including protonation equilibria and metal ion complexation. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical, field-proven experimental protocols for characterization. By synthesizing theoretical principles with actionable methodologies, this guide serves as an essential resource for leveraging the unique capabilities of this versatile chelating agent in advanced chemical and biomedical applications.

Introduction to this compound ([1]aneN₄)

Polyaza macrocycles, or aza-crown ethers, represent a class of ligands renowned for their ability to form highly stable and selective complexes with metal ions.[1] this compound, often abbreviated as[2]aneN₄, is a 13-membered ring containing four nitrogen atoms. Its structure is intermediate between the more extensively studied 1,4,7,10-tetraazacyclododecane (cyclen, 12-membered) and 1,4,8,11-tetraazacyclotetradecane (cyclam, 14-membered). The ring size and the arrangement of the nitrogen donor atoms dictate the ligand's conformational flexibility and its affinity for specific metal ions, making it a subject of significant interest in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents.[3][4]

Core Physicochemical Properties

The utility of this compound in various applications stems from its distinct physical and chemical characteristics.

2.1. Structural and General Properties The fundamental properties of this compound are summarized in the table below. It typically presents as a white to yellow, hygroscopic powder that is soluble in water.[5]

| Property | Value | Reference |

| CAS Number | 295-14-7 | [5][6][7] |

| Molecular Formula | C₉H₂₂N₄ | [6] |

| Molecular Weight | 186.30 g/mol | [6] |

| Appearance | White to yellow powder | [5] |

| Melting Point | 143 °C | [5] |

| Boiling Point | 300.5 ± 10.0 °C (Predicted) | [5] |

| Density | 0.867 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Soluble | [5] |

| Sensitivity | Hygroscopic | [5] |

2.2. Chemical Reactivity and Handling The four secondary amine groups within the macrocyclic ring are the centers of its chemical reactivity. They are basic and can be sequentially protonated in acidic conditions. The predicted pKa of 10.85 suggests a strong basic character, which is fundamental to its function as a powerful ligand for metal ions.[5] Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent absorption of moisture, which could interfere with quantitative experiments.

Synthesis and Purification

The synthesis of polyaza macrocycles is a well-established field, though it often presents challenges in achieving high yields due to the statistical unlikelihood of cyclization over polymerization. The general strategies often involve the high-dilution reaction of two linear precursors to favor intramolecular cyclization.

A common approach for analogous macrocycles like cyclen involves the cyclocondensation of linear polyamines or the cyclotetramerization of N-substituted aziridines.[8] While a specific protocol for this compound is less commonly published, the principles are transferable. Below is a conceptual workflow illustrating a typical synthetic approach.

Coordination Chemistry: The Art of Chelation

The defining characteristic of this compound is its ability to act as a tetradentate ligand, binding metal ions within its cavity. The stability and structure of the resulting complexes are critical for their application.

4.1. Protonation Equilibria Before a metal ion can be complexed, the ligand's protonation state must be considered. In aqueous solution, the four nitrogen atoms undergo protonation-deprotonation equilibria. The protonation constants (log Kᵢ) quantify the affinity of each nitrogen for a proton. These values are crucial for determining the dominant ligand species at a given pH and are typically determined via potentiometric titration.[9][10] The first two protonations generally occur at opposite nitrogens to minimize electrostatic repulsion.

4.2. Metal Ion Complexation The formation of a metal complex is governed by both thermodynamic stability and kinetic inertness.

-

Thermodynamic Stability: Quantified by the stability constant (log K), this measures the strength of the metal-ligand interaction at equilibrium. Macrocyclic ligands like[2]aneN₄ exhibit a "macrocyclic effect," where their complexes are significantly more stable than those of analogous acyclic ligands due to favorable enthalpic and entropic factors.

-

Kinetic Inertness: This refers to the rate at which the metal ion dissociates from the ligand. High kinetic inertness is vital for in vivo applications, such as MRI contrast agents or radiopharmaceuticals, to prevent the release of toxic free metal ions.[11]

Derivatives of related macrocycles, like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are renowned for forming exceptionally stable and inert complexes with lanthanide ions like Gd(III) and radionuclides.[11][12][13] For instance, the stability constant (log K) for the Pb²⁺-DOTA complex is reported to be as high as 25.3.[14][15]

4.3. Structural Elucidation of Complexes The precise coordination environment of the metal ion is determined using various analytical techniques:

-

X-ray Crystallography: Provides definitive solid-state structures, revealing bond lengths, bond angles, and the overall coordination geometry of the metal complex.[16][17][18]

-

NMR Spectroscopy: A powerful tool for studying the structure and dynamics of these complexes in solution. For lanthanide complexes, the paramagnetic nature of the metal ion induces large shifts in the proton NMR spectrum, which can be used to deduce the solution-state geometry.[14][19][20] Studies on Eu(III)-DOTA complexes, for example, have identified the coexistence of square antiprismatic (SAP) and twisted square antiprismatic (TSAP) isomers in solution.[19]

Experimental Protocols for Characterization

To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing a robust framework for characterization.

5.1. Protocol: Determination of Stability Constants via Potentiometric Titration

This protocol outlines the determination of the stability constant for a metal-ligand complex.

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 0.01 M) in deionized, CO₂-free water.

-

Prepare a standardized stock solution of the metal salt of interest (e.g., CuCl₂, 0.01 M).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH electrode using standard buffers (pH 4, 7, 10).

-

In a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C), place a known volume of a solution containing the ligand, the metal ion (at a 1:1 molar ratio), and the background electrolyte.

-

Immerse the calibrated pH electrode and a burette tip containing the standardized base.

-

-

Data Acquisition:

-

Titrate the solution by adding small, precise increments of the standardized base.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed through all relevant equivalence points (typically to pH ~11).

-

-

Data Analysis:

-

Plot the pH versus the volume of base added to generate the titration curve.

-

Use specialized software (e.g., Hyperquad, PSEQUAD) to fit the titration data. The software refines the stability constants (log β values) for the various protonated and metal-bound species ([ML], [MHL], etc.) by minimizing the difference between the experimental and calculated pH values.[14]

-

Scientist's Note: The use of a carbonate-free base is critical. CO₂ from the air can dissolve in the base to form carbonate, which acts as a buffer and a competing ligand, leading to inaccurate stability constant calculations.

Applications in Research and Drug Development

While this compound itself is a valuable research tool, its functionalized derivatives have made a profound impact, particularly in medicine. The core macrocycle serves as a robust anchoring platform for metal ions, while pendant arms can be added to modulate solubility, stability, and biological targeting.

-

Medical Imaging: Derivatives like DOTA are the gold standard for chelating Gd³⁺ to create MRI contrast agents and for chelating radionuclides (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.[2][21]

-

Radiotherapy: The same high stability that is beneficial for imaging allows for the delivery of therapeutic radioisotopes (e.g., ⁹⁰Y, ²¹²Bi, ¹⁷⁷Lu) to tumors.[4][22] The macrocycle is conjugated to a tumor-targeting molecule, such as a peptide or antibody, creating a bifunctional chelator that selectively delivers a radioactive payload.

-

Catalysis and Materials Science: The defined coordination geometry imposed by the macrocycle can be used to create catalysts with high selectivity and to develop novel materials with unique electronic or magnetic properties.[3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2016026841A1 - 1,4,7,10-tetrazacyclododecane based agents to target bacteria and its use - Google Patents [patents.google.com]

- 5. This compound CAS#: 295-14-7 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 295-14-7 [amp.chemicalbook.com]

- 8. WO1997031905A1 - Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives - Google Patents [patents.google.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research.unipd.it [research.unipd.it]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. [64Cu]-1,4,7,10-Tetra-azacyclododecane- N, N’, N’’, N’’’-tetraacetic acid conjugated knottin 2.5F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [99mTc]-1,4,7,10-Tetraazacyclododecane tetramethylenephosphonic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of 1,4,7,10-Tetraazacyclotridecane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the coordination chemistry of 1,4,7,10-tetraazacyclotridecane, often denoted as[1]aneN4. As a member of the tetraazamacrocycle family, which includes the well-studied cyclen (12-membered ring) and cyclam (14-membered ring),[1]aneN4 presents unique coordination properties due to its intermediate ring size. This document delves into the synthesis of the ligand, the thermodynamic and kinetic characteristics of its metal complexes, and the advanced analytical techniques employed for their characterization. By synthesizing fundamental principles with practical, field-proven insights, this guide aims to serve as an essential resource for researchers exploring the potential of this compound in catalysis, medical imaging, and therapeutic agent development. While specific data for the 13-membered ring system is less abundant than for its 12- and 14-membered counterparts, this guide leverages comparative analysis to provide a robust understanding of its expected behavior and potential applications.

Introduction: The Significance of Tetraazamacrocycles in Coordination Chemistry

Tetraazamacrocyclic ligands are a cornerstone of modern coordination chemistry, prized for their ability to form exceptionally stable and kinetically inert complexes with a wide array of metal ions. This stability is a direct consequence of the macrocyclic effect , a thermodynamic principle that favors the formation of cyclic complexes over their acyclic analogues due to favorable entropy changes.[2][3] The pre-organization of the donor nitrogen atoms in the macrocyclic structure reduces the entropic penalty associated with binding a metal ion.

The family of saturated tetraazamacrocycles, including 1,4,7,10-tetraazacyclododecane (cyclen), this compound ([1]aneN4), and 1,4,8,11-tetraazacyclotetradecane (cyclam), offers a tunable platform for modulating the properties of metal complexes. The size of the macrocyclic cavity plays a critical role in determining the thermodynamic stability and coordination geometry of the resulting metallo-complexes. While cyclen and cyclam have been extensively studied, the intermediate 13-membered ring of[1]aneN4 offers a unique coordination environment that is less explored but holds significant potential for fine-tuning the properties of metal-based systems for various applications.

The functionalization of these macrocycles, particularly with pendant arms, has further expanded their utility, leading to the development of bifunctional chelators for applications in radioimmunotherapy, magnetic resonance imaging (MRI), and targeted drug delivery.[4][5][6][7] Derivatives of the closely related cyclen, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are widely used in clinical settings, highlighting the immense potential of this class of compounds.[6][8]

Synthesis of this compound

The synthesis of tetraazamacrocycles can be challenging due to the propensity for polymerization over cyclization. The Richman-Atkins synthesis is a widely adopted and effective method that overcomes this challenge by using tosyl groups as both protecting and activating groups, avoiding the need for high-dilution conditions.[8][9]

The Richman-Atkins Methodology

This method involves the cyclization of a linear polyamine precursor with a suitable dielectrophile. The use of tosylamides increases the acidity of the N-H protons, facilitating deprotonation and subsequent nucleophilic attack.

Caption: Generalized Richman-Atkins synthesis of a tetraazamacrocycle.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Precursors

-

Synthesize N,N',N''-tritosyldiethylenetriamine by reacting diethylenetriamine with three equivalents of p-toluenesulfonyl chloride in the presence of a base.

-

Prepare 1,3-ditosyloxypropane by reacting 1,3-propanediol with two equivalents of p-toluenesulfonyl chloride.

Step 2: Cyclization

-

Dissolve N,N',N''-tritosyldiethylenetriamine and 1,3-ditosyloxypropane in anhydrous dimethylformamide (DMF).

-

Add an excess of a suitable base, such as cesium carbonate (Cs₂CO₃), to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours to promote cyclization.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting tosylated macrocycle by column chromatography.

Step 3: Deprotection

-

Dissolve the purified tosylated macrocycle in a strong acid, such as concentrated sulfuric acid or a mixture of hydrobromic acid and acetic acid.

-

Heat the mixture to facilitate the cleavage of the tosyl groups.

-

Carefully neutralize the acidic solution with a strong base (e.g., NaOH) and extract the free macrocycle into an organic solvent.

-

Purify the final product, this compound, by recrystallization or sublimation.

Coordination Chemistry: Metal Complex Formation

The coordination behavior of this compound is dictated by the interplay between the macrocyclic ring size and the preferred coordination geometry of the metal ion. The 13-membered ring of[1]aneN4 is more flexible than the 12-membered ring of cyclen but less so than the 14-membered ring of cyclam.

Thermodynamic Stability

The thermodynamic stability of metal complexes with tetraazamacrocycles is generally high due to the macrocyclic effect. The stability constants (log K) are a measure of the strength of the metal-ligand interaction at equilibrium.[10] For a given metal ion, the stability of the complex is highly dependent on the "fit" of the metal ion within the macrocyclic cavity.

Comparative Stability of Tetraazamacrocycle Complexes

| Macrocycle | Ring Size | Typical Log K (Cu²⁺) | Typical Log K (Ni²⁺) |

| Cyclen ([6]aneN4) | 12 | ~23-28 | ~17-22 |

| [1]aneN4 | 13 | Expected to be high | Expected to be high |

| Cyclam ([11]aneN4) | 14 | ~27 | ~22 |

Note: Specific log K values for[1]aneN4 are not widely reported in the literature, but they are expected to be comparable to those of cyclen and cyclam, reflecting high thermodynamic stability.[12][13]

The determination of stability constants is typically performed using potentiometric titration .

Kinetic Inertness

Kinetic inertness refers to the resistance of a complex to ligand substitution reactions. Macrocyclic complexes are known for their exceptional kinetic inertness, which is crucial for applications where the metal ion must remain chelated, such as in vivo medical imaging and therapy.[14] The dissociation of these complexes is often slow, even under acidic conditions.

Caption: The high kinetic inertness of [M([1]aneN4)]n+ complexes is due to a high activation energy for dissociation.

Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its metal complexes.

Potentiometric Titration

Potentiometric titration is the primary method for determining the protonation constants of the ligand and the stability constants of its metal complexes in solution.[10]

Experimental Protocol: Potentiometric Titration

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration of the Ligand: Titrate a solution of the ligand (e.g.,[1]aneN4·4HCl) with a standardized solution of a strong base (e.g., NaOH) in a constant ionic strength medium.

-

Titration of the Metal-Ligand System: Repeat the titration in the presence of a known concentration of the metal ion of interest.

-

Data Analysis: Use specialized software to analyze the titration curves and calculate the protonation and stability constants.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and dynamics of both the free ligand and its diamagnetic metal complexes in solution. For paramagnetic complexes, NMR can provide information about the electronic structure and magnetic properties.[15][16][17]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to monitor the formation of metal complexes and to study their electronic properties. The d-d transitions of transition metal complexes are sensitive to the coordination environment, providing insights into the geometry of the complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center in the solid state. This technique is invaluable for understanding the precise way in which the macrocycle encapsulates the metal ion.

Applications in Drug Development and Beyond

The unique properties of this compound and its derivatives make them promising candidates for a range of applications.

Medical Imaging

Functionalized derivatives of[1]aneN4 can be used to chelate radioactive metal ions for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or paramagnetic metal ions like Gd³⁺ for MRI contrast agents.[5][6] The high stability and kinetic inertness of the resulting complexes are critical to prevent the release of toxic metal ions in vivo.

Radiotherapy

By chelating alpha- or beta-emitting radionuclides,[1]aneN4-based ligands can be targeted to tumor cells for cancer therapy.[4] The ability to attach these chelators to biomolecules like peptides and antibodies allows for the specific delivery of the radioactive payload.[7]

Catalysis

The metal complexes of tetraazamacrocycles can act as catalysts for a variety of organic reactions. The macrocyclic ligand can influence the reactivity of the metal center and provide steric control.[2]

Sources

- 1. Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Total solid-phase synthesis of 1,4,7,10-tetraazacyclododecane-N,N', N'',N'''-tetraacetic acid-functionalized peptides for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2016026841A1 - 1,4,7,10-tetrazacyclododecane based agents to target bacteria and its use - Google Patents [patents.google.com]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. research.unipd.it [research.unipd.it]

- 11. Crystal structure and Hirshfeld surface analysis of (nitrato-κ2O,O′)(1,4,7,10-tetraazacyclododecane-κ4N)nickel(II) nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High thermodynamic stability and extraordinary kinetic inertness of copper(II) complexes with 1,4,8,11-tetraazacyclotetradecane-1,8-bis(methylphosphonic acid): example of a rare isomerism between kinetically inert penta- and hexacoordinated copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. electronicsandbooks.com [electronicsandbooks.com]

- 16. Decoration of 1,4,7,10‐tetraazacyclododecane‐1,4,7,10‐tetraacetic acid (DOTA) with N‐oxides increases the T 1 relaxivity of Gd‐complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyzing Lanthanide-Induced Shifts in the NMR Spectra of Lanthanide(III) Complexes Derived from 1,4,7,10-Tetrakis(N,N-diethylacetamido)-1,4,7,10-tetraazacyclododecane | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Structural Analysis of 1,4,7,10-Tetraazacyclotridecane Complexes

Introduction: The Unique Niche of 13-Membered Tetraazamacrocycles

In the vast landscape of coordination chemistry, tetraazamacrocyclic ligands have carved out a significant niche due to their ability to form highly stable and kinetically inert complexes with a wide array of metal ions. These complexes are at the forefront of innovations in fields ranging from medical imaging and radiotherapy to catalysis and materials science.[1][2] Among these, the 12-membered 1,4,7,10-tetraazacyclododecane (cyclen) and the 14-membered 1,4,8,11-tetraazacyclotetradecane (cyclam) have been extensively studied, providing a robust foundation for understanding their structure-function relationships.

This guide, however, focuses on the less-explored, yet equally intriguing, 13-membered analogue: 1,4,7,10-Tetraazacyclotridecane . The subtle increase in ring size from the well-known cyclen introduces a fascinating interplay of conformational flexibility and coordination geometry, offering a unique set of properties to its metal complexes. For researchers, scientists, and drug development professionals, understanding the structural nuances of these complexes is paramount to harnessing their full potential.

This technical guide provides a comprehensive exploration of the structural analysis of this compound complexes. In the absence of extensive specific data for the 13-membered ring system, this guide will leverage the wealth of information available for its 12- and 14-membered counterparts to provide a comparative and predictive framework. We will delve into the synthetic strategies, elucidate the core analytical techniques for structural characterization, and discuss the critical interplay between structure and stability.

I. Synthesis of this compound and its Metal Complexes: A Step-by-Step Approach

The synthesis of tetraazamacrocycles can be broadly categorized into template and non-template methods. Template synthesis utilizes a metal ion to organize the precursor molecules into a conformation that favors cyclization, often leading to higher yields of the desired macrocycle.[3] Non-template methods, on the other hand, rely on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.

A. General Protocol for the Synthesis of this compound

While various synthetic routes exist for tetraazamacrocycles, a common and effective method involves the cyclization of linear polyamines with appropriate electrophiles.[4][5] The following is a generalized, illustrative protocol for the synthesis of this compound, which may require optimization based on specific laboratory conditions and precursor availability.

Step-by-Step Methodology:

-

Preparation of the Linear Precursor: The synthesis typically begins with a suitable linear tetraamine precursor.

-

Cyclization under High Dilution: The linear precursor is slowly added to a solution of a di-electrophile (e.g., a dihaloalkane or a ditosylate) in a suitable solvent under high-dilution conditions. This is crucial to minimize intermolecular side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. The crude macrocycle is then purified, often through column chromatography or crystallization.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The absence of starting material signals and the presence of the expected molecular ion peak are key indicators of a successful synthesis.

B. Synthesis of Metal Complexes: A Representative Protocol

The formation of metal complexes with this compound is typically a straightforward reaction involving the mixing of the ligand and a suitable metal salt in an appropriate solvent.

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Metal Salt Addition: Add an equimolar amount of the desired metal salt (e.g., NiCl₂, Cu(NO₃)₂, etc.) to the ligand solution. The metal salt should also be dissolved in a minimal amount of the same solvent.

-

Reaction and Precipitation: The reaction is often rapid and may result in the immediate precipitation of the complex. Gentle heating or stirring may be required to ensure complete reaction.

-

Isolation and Purification: The resulting solid complex is isolated by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum. If the complex is soluble, it can be purified by recrystallization.

Self-Validation: The successful formation of the complex can be initially observed by a color change. Further confirmation is achieved through techniques like UV-Vis spectroscopy, which will show a shift in the d-d transition bands of the metal ion upon coordination, and elemental analysis to confirm the metal-to-ligand ratio.

Caption: General workflow for the synthesis of this compound and its metal complexes.

II. Core Structural Analysis Techniques

A multi-faceted analytical approach is essential for the comprehensive structural elucidation of this compound complexes. This section details the primary techniques employed, their theoretical underpinnings, and practical considerations.

A. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule, providing unequivocal information on bond lengths, bond angles, and coordination geometry.[1]

Causality Behind Experimental Choices: The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often empirical. The goal is to grow single crystals of sufficient size and quality for diffraction. For charged complexes, the choice of counter-ion can significantly influence crystal packing and quality.

Data Interpretation: The output of an X-ray diffraction experiment is an electron density map from which the atomic positions are determined. Key parameters to analyze include:

-

Coordination Number and Geometry: The number of donor atoms from the ligand and any co-ligands or solvent molecules directly bonded to the metal center, and the resulting geometric arrangement (e.g., octahedral, square pyramidal, etc.).

-

Bond Lengths and Angles: Metal-ligand bond lengths provide insight into the strength of the coordination bonds. Deviations from ideal bond angles can indicate steric strain within the complex.

-

Macrocycle Conformation: The conformation of the 13-membered ring is a crucial aspect of its structure. Due to the increased flexibility compared to the 12-membered cyclen, a wider range of conformations may be accessible.

Comparative Structural Parameters of Tetraazamacrocyclic Nickel(II) Complexes

| Parameter | [Ni(cyclen)]²⁺ (12-membered) | Expected for [Ni([6]aneN₄)]²⁺ | [Ni(cyclam)]²⁺ (14-membered) |

| Coordination Geometry | Distorted Octahedral[1] | Likely Distorted Octahedral or Square Pyramidal | Square Planar or Octahedral[7] |

| Average Ni-N Bond Length (Å) | ~2.05-2.10[1] | Expected to be slightly longer than in the cyclen complex | ~1.95-2.00 (sq. pl.), ~2.05-2.10 (oct.)[7] |

| Macrocycle Conformation | Folded[1] | Expected to be more flexible than cyclen | Planar or Folded[7] |

Note: Data for the 13-membered ring complex is predictive and based on trends observed in related macrocycles.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For diamagnetic complexes of this compound (e.g., with Zn²⁺, Cd²⁺, or low-spin Ni²⁺), ¹H and ¹³C NMR provide detailed information about the ligand's conformation and symmetry.[8]

Causality Behind Experimental Choices: The choice of NMR solvent is critical and should be one in which the complex is sufficiently soluble and stable. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For complex spectra, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous signal assignment.[9]

Data Interpretation:

-

Chemical Shifts: The chemical shifts of the protons and carbons in the macrocyclic ring are sensitive to their chemical environment and the conformation of the ligand. Coordination to a metal ion typically induces downfield shifts of the signals of the atoms near the coordination sites.

-

Coupling Constants: The coupling constants between adjacent protons provide information about the dihedral angles and thus the conformation of the ethylene and propylene bridges in the macrocycle.

-

Symmetry: The number of distinct signals in the ¹H and ¹³C NMR spectra reflects the symmetry of the complex in solution. A highly symmetric conformation will result in fewer signals.

Representative ¹H and ¹³C NMR Data for a Diamagnetic Tetraazamacrocyclic Complex

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 2.5 - 3.5 | Multiplets | Ethylene and propylene bridge protons |

| 1.5 - 2.5 | Multiplets | Propylene bridge central CH₂ protons | |

| ¹³C | 40 - 60 | Ethylene and propylene bridge carbons |

Note: This is a generalized representation. Actual chemical shifts will vary depending on the metal ion, solvent, and temperature.

Caption: A typical workflow for the NMR-based structural analysis of a diamagnetic macrocyclic complex.

C. Mass Spectrometry: Confirming Composition and Connectivity

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of charged metal complexes.[10]

Causality Behind Experimental Choices: The choice of solvent and ESI conditions (e.g., cone voltage) is important to ensure the integrity of the complex during ionization. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and gain insights into the connectivity of the complex.

Data Interpretation:

-

Molecular Ion Peak: The most crucial piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the complex. The isotopic pattern of the molecular ion can also confirm the presence and identity of the metal ion.

-

Fragmentation Pattern: In MS/MS experiments, the fragmentation of the macrocyclic ligand can provide information about its structure. Common fragmentation pathways for polyamines involve the cleavage of C-C and C-N bonds.[11] The loss of neutral ligands or counter-ions can also be observed.

Expected ESI-MS Fragmentation of a [M(C₉H₂₂N₄)]²⁺ Complex

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |

| [M(C₉H₂₂N₄)]²⁺ | Loss of a neutral fragment (e.g., C₂H₄) | [M(C₇H₁₈N₄)]²⁺ |

| [M(C₉H₂₂N₄)]²⁺ | Ring opening and fragmentation | Various smaller charged fragments |

Note: The specific fragmentation pattern will depend on the metal ion and the collision energy used in the MS/MS experiment.

III. Structure, Stability, and the Macrocyclic Effect

The stability of metal complexes with tetraazamacrocycles is significantly enhanced compared to their open-chain analogues, a phenomenon known as the "macrocyclic effect".[12] This enhanced stability is primarily due to favorable entropic contributions upon complexation. The pre-organized nature of the macrocyclic ligand reduces the entropic penalty of binding compared to the more flexible linear ligands.

The 13-membered ring of this compound is expected to exhibit a delicate balance between the pre-organization of the donor atoms and the flexibility of the macrocyclic backbone. This can have a profound impact on both the thermodynamic stability and the kinetic inertness of its metal complexes.

Thermodynamic Stability: The thermodynamic stability of a complex is quantified by its stability constant (log K).[13] While specific data for this compound complexes are scarce, trends can be inferred from related macrocycles. The stability of tetraazamacrocyclic complexes generally follows the Irving-Williams series for divalent transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[14]

Kinetic Inertness: Kinetic inertness refers to the resistance of a complex to ligand substitution reactions. The encapsulating nature of macrocyclic ligands imparts significant kinetic inertness to their metal complexes, which is a highly desirable property for applications such as in vivo imaging agents, where the metal ion must remain securely chelated.

IV. Applications in Drug Development: The Promise of 13-Membered Macrocycles

The unique structural and stability features of this compound complexes make them promising candidates for various applications in drug development.

-

Medical Imaging: Complexes of paramagnetic metal ions (e.g., Gd³⁺) or radioisotopes (e.g., ⁶⁴Cu, ⁶⁸Ga) with functionalized this compound can be developed as contrast agents for Magnetic Resonance Imaging (MRI) or as radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[2][15] The kinetic inertness of these complexes is crucial to prevent the release of toxic metal ions in vivo.

-

Therapeutic Agents: The ability of tetraazamacrocycles to stabilize various oxidation states of metal ions opens up possibilities for their use as therapeutic agents. For example, copper complexes have been investigated for their anticancer and antimicrobial properties.[16]

-

Catalysis: The well-defined coordination geometry of these complexes makes them attractive candidates for use as catalysts in a variety of organic transformations.

V. Conclusion and Future Directions

The structural analysis of this compound complexes presents a compelling area of research with significant potential for advancements in medicine and catalysis. While this guide has provided a comprehensive framework for understanding and investigating these fascinating molecules, it also highlights the need for more focused research on this specific 13-membered macrocycle.

Future studies should aim to:

-

Synthesize and crystallize a wider range of metal complexes with this compound to build a robust database of structural parameters.

-

Conduct detailed NMR and mass spectrometry studies to fully characterize their solution-state behavior and fragmentation patterns.

-

Systematically investigate the thermodynamic and kinetic stability of these complexes to establish clear structure-stability relationships.

By filling these knowledge gaps, the scientific community can unlock the full potential of this compound complexes and pave the way for the development of novel and impactful technologies.

VI. References

-

Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. (2022). ACS Omega. [Link]

-

Crystal structure and Hirshfeld surface analysis of (nitrato-κ2O,O′)(1,4,7,10-tetraazacyclododecane-κ4N)nickel(II) nitrate. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

A New Approach to the Synthesis of 1, 4, 7, 10-Tetraazacyclododecane. (2022). Chemical Journal of Chinese Universities. [Link]

-

Prediction of thermodynamic stability constants of transition metal complexes. (2015). Chemical Bulletin of Kazakh National University. [Link]

-

Inorganic Chemistry: Fundamental Principals as Applied to the Development and Application of Metalloradiopharmaceuticals. (n.d.). Washington University in St. Louis. [Link]

-

The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. (2018). Coordination Chemistry Reviews. [Link]

-

Short and straightforward synthesis of 1,7-dimethyl-1,4,7,10-tetraazacyclododecane. (2011). Tetrahedron Letters. [Link]

-

Stability constants of metal complexes of H 2 te1P. (2005). Dalton Transactions. [Link]

-

Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. (2007). Chemistry – A European Journal. [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules. [Link]

-

A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties. (2023). Molecules. [Link]

-

Stability Constants of Metal Complexes in Solution. (2020). IntechOpen. [Link]

-

Crystal structures of (1,4,7,10-tetraazacyclododecane-κN)bis(tricyanomethanido-κN)nickel and (1,4,7,10-tetraazacyclododecane-κN)(tricyanomethanido-κN)copper tricyanomethanide. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. (2002). Google Patents.

-

THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. (n.d.). Government Shivalik College Naya Nangal. [Link]

-

Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. (2005). Chinese Journal of Organic Chemistry. [Link]

-

Structural Analysis of All the Nickel 14-Membered Tetraaza Macrocycles in the Cambridge Structural Database. (1998). Inorganic Chemistry. [Link]

-

A Bridge too Far? Comparison of Transition Metal Complexes. (2023). Molecules. [Link]

-

Mono and trinuclear lanthanide complexes of 13-membered tetraaza macrocycle: Synthesis and characterization. (1999). Journal of Chemical Sciences. [Link]

-

Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (2018). Bioinorganic Chemistry and Applications. [Link]

-

-1H-NMR spectrum of Ni(II)-complex. (2020). ResearchGate. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. (2013). The Royal Society of Chemistry. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

A Silicon Complex of 1,4,7,10-Tetraazacyclododecane (Cyclen) with Unusual Coordination Geometry. (2019). Molecules. [Link]

-

Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes. (1998). Inorganic Chemistry. [Link]

-

Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10- tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. (2022). Padua Research Archive. [Link]

-

Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (2012). Journal of the American Society for Mass Spectrometry. [Link]

-

MS/MS interpretation in identification of unknowns. (n.d.). University of Alabama at Birmingham. [Link]

-

Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. (2003). Journal of Mass Spectrometry. [Link]

-

Density-functional theory structures of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes for ions across the lanthanide series. (2005). The Journal of Chemical Physics. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Journal of Analytical Methods in Chemistry. [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2013). Journal of Mass Spectrometry. [Link]

Sources

- 1. Crystal structures of (1,4,7,10-tetraazacyclododecane-κ4 N)bis(tricyanomethanido-κN)nickel and (1,4,7,10-tetraazacyclododecane-κ4 N)(tricyanomethanido-κN)copper tricyanomethanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. ias.ac.in [ias.ac.in]

- 4. A New Approach to the Synthesis of 1, 4, 7, 10-Tetraazacyclododecane [cjcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Geometric isomers of dichloridoiron(III) complexes of CTMC (5,7,12,14-tetramethyl-1,4,8,11-tetraazacyclotetradecane) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 13. bulletin.chemistry.kz [bulletin.chemistry.kz]

- 14. gcnayanangal.com [gcnayanangal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

thermodynamic stability of 1,4,7,10-Tetraazacyclotridecane chelates

An In-Depth Technical Guide to the Thermodynamic Stability of 1,4,7,10-Tetraazacyclotridecane ([1]aneN4) Chelates

Executive Summary

This technical guide provides a comprehensive examination of the principles, determination, and interpretation of the thermodynamic stability of metal chelates formed with the macrocyclic ligand this compound, commonly known as[1]aneN4. As the demand for highly stable metal complexes grows in fields ranging from nuclear medicine to industrial catalysis, a fundamental understanding of the forces governing their formation is paramount. This document is structured to serve researchers, scientists, and drug development professionals by bridging foundational concepts with practical, field-proven experimental methodologies. We delve into the theoretical underpinnings of the chelate and macrocyclic effects, present detailed protocols for the primary techniques of potentiometric titration and isothermal titration calorimetry, and provide a framework for interpreting the resulting data. The guide emphasizes the causality behind experimental design, ensuring a robust and self-validating approach to the study of these important coordination compounds.

Chapter 1: Introduction to Tetraazamacrocycles and[1]aneN4

The Significance of Macrocyclic Ligands in Coordination Chemistry

Macrocyclic ligands are cyclic molecules containing nine or more atoms in the ring, including three or more electron-pair donor atoms.[2] Their discovery and the subsequent characterization of their metal complexes marked a significant milestone in coordination chemistry. The unique topology of these ligands, which encapsulates a central metal ion, confers extraordinary thermodynamic stability and kinetic inertness upon their chelates compared to analogous open-chain ligands.[3] This enhanced stability, known as the macrocyclic effect, is a critical feature exploited in numerous applications where the undesired release of a metal ion would be detrimental.[2] Derivatives of tetraazamacrocycles, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are preeminent in the biomedical field, serving as carriers for metal ions in MRI contrast agents and targeted radiopharmaceuticals.[4][5]

Structural Features of this compound ([1]aneN4)

This compound, or[1]aneN4, is a 13-membered tetraamine macrocycle. It belongs to a homologous series of tetraazacycloalkanes that includes the more extensively studied[6]aneN4 (cyclen) and[7]aneN4 (cyclam). The structure consists of a 13-atom ring containing four nitrogen atoms that act as Lewis bases, capable of coordinating to a single metal ion. The arrangement of ethylene and propylene bridges between the nitrogen atoms dictates the size of the central cavity and the conformational flexibility of the ligand, which are key determinants of its metal ion selectivity and the stability of the resulting complex.

Applications in Medicine and Catalysis: The Need for High Stability

The utility of a metal-ligand complex in sensitive applications is fundamentally linked to its stability. In medicine, for example, a gadolinium-based MRI contrast agent must remain intact in vivo to prevent the release of toxic Gd(III) ions.[5] Similarly, radiopharmaceuticals used for PET imaging or targeted radiotherapy rely on chelators that hold radioactive metal isotopes like ⁶⁸Ga, ¹⁷⁷Lu, or ⁹⁰Y securely, ensuring they reach their biological target without dissociating.[5][8] The high formation constants of macrocyclic chelates make them ideal candidates for these demanding roles.[9] While[1]aneN4 itself is not as widely used as its functionalized derivatives, understanding the thermodynamic principles of its coordination is essential for the rational design of new, highly selective, and stable chelators for specific metal ions.

Chapter 2: Foundational Principles of Thermodynamic Stability

Defining Stability: Formation Constants (Kf) and Gibbs Free Energy (ΔG)

The thermodynamic stability of a metal-ligand complex in solution is quantified by its formation constant (Kf), also known as the stability constant (β). For a simple 1:1 complex formation reaction:

M + L ⇌ ML

The stability constant is the equilibrium constant for this reaction:

Kf = [ML] / ([M][L])

A large Kf value (often greater than 10¹²) signifies a high concentration of the complex at equilibrium and thus, high stability.[10] This equilibrium constant is directly related to the standard Gibbs free energy of formation (ΔG°), the ultimate measure of thermodynamic spontaneity, through the equation:

ΔG° = -RTln(Kf)

A more negative ΔG° corresponds to a larger Kf and a more stable complex.[11] The Gibbs free energy itself is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions: ΔG° = ΔH° - TΔS°.

The Chelate Effect: An Entropic Driving Force

The chelate effect describes the observation that complexes of polydentate ligands (chelators) are significantly more stable than complexes with an equivalent number of analogous monodentate ligands.[12] This effect is primarily driven by a favorable change in entropy.[10][13] Consider the replacement of two monodentate water ligands with one bidentate ethylenediamine ligand. This process results in a net increase in the number of independent molecules in the solution, leading to a significant increase in translational entropy and a more negative ΔG.[10][12]

The Macrocyclic Effect: The Synergy of Enthalpy and Entropy

The macrocyclic effect is an enhancement of the chelate effect, observed when a cyclic polydentate ligand forms a more stable complex than its analogous open-chain counterpart.[2][14] This superior stability arises from both entropic and enthalpic contributions.[10][15] The enthalpic benefit stems from the "pre-organized" nature of the macrocyclic ligand.[2] Unlike a flexible open-chain ligand, which must adopt a specific, often energetically unfavorable, conformation to bind the metal, a macrocycle's donor atoms are already held in a favorable arrangement for coordination. This reduces the enthalpic penalty associated with ligand reorganization, resulting in a more exothermic binding process.[15]

Factors Influencing Chelate Stability

Several interconnected factors govern the stability of[1]aneN4 chelates:

-

Metal Ion Properties: The charge density and, critically, the ionic radius of the metal ion influence stability. A strong electrostatic interaction is favored by high charge and small radius. However, the ion must fit optimally within the ligand's cavity.

-

Ligand Basicity and pH: The nitrogen atoms of[1]aneN4 are basic and will be protonated at low pH. Complexation can only occur as the ligand deprotonates, making stability intrinsically pH-dependent.[16] The overall basicity of the ligand (its pKₐ values) correlates with the stability of the complexes it forms.

-

Ring Size and Conformational Strain: The "hole-size" concept suggests that maximum stability is achieved when the metal ion's radius perfectly matches the cavity size of the macrocycle.[17] For flexible tetraaza macrocycles, the relationship is complex. The 13-membered ring of[1]aneN4 imposes specific conformational constraints and chelate ring sizes (a mix of five- and six-membered rings) that create a preference for certain metal ions over others.[18]

Chapter 3: Experimental Determination of Thermodynamic Parameters

The accurate determination of stability constants is crucial for understanding and comparing chelators. Potentiometry and calorimetry are the two most robust and widely accepted methods.

Potentiometric Titration: The Gold Standard for Stability Constants

Potentiometry is the most frequently used technique for determining stability constants in aqueous solutions.[19]

-

Causality & Rationale: This method leverages the fact that the amine groups of[1]aneN4 are basic. The complexation reaction, M²⁺ + HₙLⁿ⁺ ⇌ ML²⁺ + nH⁺, releases protons into the solution. By meticulously monitoring the solution's pH with a glass electrode during titration with a strong base, one can quantify the extent of this proton release.[20][21] The resulting titration curve for the metal-ligand system will be displaced from the curve of the ligand alone. This displacement provides the data needed to calculate the protonation constants of the ligand and the stability constants of the metal complexes using specialized computer programs.[22]

-

Experimental Protocol: Potentiometric Determination of[1]aneN4 Stability Constants

-

Solution Preparation:

-

Prepare a carbonate-free stock solution of a strong base (e.g., 0.1 M NaOH or KOH) and accurately standardize it.[23]

-

Prepare a stock solution of the ligand ([1]aneN4) as a salt (e.g., ₄) of known concentration.

-

Prepare a stock solution of the metal salt (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂) of known concentration. Perchlorates or nitrates are often used as they are non-coordinating anions.

-

Prepare a background electrolyte solution (e.g., 0.1 M NaClO₄ or KNO₃) to maintain constant ionic strength.[19]

-

-

Electrode Calibration:

-

Calibrate the glass pH electrode and reference electrode pair using standard buffers.

-

Perform a strong acid-strong base titration in the same ionic medium to determine the standard potential (E°) and the Nernstian slope of the electrode. This is a critical self-validating step.[23]

-

-

Ligand Protonation Titration:

-

In a thermostatted, double-walled vessel (e.g., at 25.0 °C), place a known volume and concentration of the ligand solution and background electrolyte.

-

Titrate the solution with the standardized base, adding small aliquots and recording the potential (mV) or pH reading after it stabilizes.

-

-

Metal-Ligand Titration:

-

Repeat the titration with a solution containing the same concentration of ligand plus a known concentration of the metal ion (typically at a 1:1 or 2:1 ligand-to-metal ratio).[23]

-

-

Data Analysis:

-

Use a specialized computer program (e.g., Hyperquad, SCOGS) to refine the electrode calibration parameters and calculate the ligand pKₐ values from the first titration.

-

Using the determined pKₐ values, analyze the metal-ligand titration data to determine the log Kf values for the ML, MHL, and other relevant species in the proposed equilibrium model.

-

-

Chapter 4: Data Analysis and Interpretation

Speciation Diagrams

From the stability constants determined by potentiometry, one can construct a speciation diagram. This diagram plots the relative percentage of each metal-containing species (e.g., free M²⁺, [ML]²⁺, [MHL]³⁺) as a function of pH. This visualization is invaluable for understanding the dominant complex species under specific pH conditions, which is critical for applications in biological systems or industrial processes.

Comparative Stability ofa[1]neN4 Chelates

The thermodynamic stability of aa[1]neN4 complex is best understood in the context of other macrocycles and metal ions. The stability generally follows the Irving-Williams series for high-spin divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), but this can be modulated by the ligand's structural constraints.

Table 1: Comparative Log K₁ Stability Constants of Tetraaza Macrocyclic Complexes

| Metal Ion | Ionic Radius (Å) | a[6]neN4 (cyclen) | a[1]neN4 | a[7]neN4 (cyclam) |

| Cu²⁺ | 0.73 | 23.2 | 22.2 | 27.2 |

| Ni²⁺ | 0.69 | 16.3 | 15.6 | 22.2 |

| Zn²⁺ | 0.74 | 15.5 | 13.0 | 15.5 |

| Cd²⁺ | 0.95 | 14.3 | 12.7 | 14.3 |

Note: Data compiled from various sources, including reference.[17] Values are for comparison and may vary slightly with experimental conditions (temperature, ionic strength).

The data in Table 1 illustrates that for ions like Cu²⁺ and Ni²⁺, the stability increases significantly with the ring size froma[1]neN4 to the largera[7]neN4, suggesting the latter provides a better-fitting and less-strained coordination environment for these metals.

Deconvoluting Enthalpic and Entropic Contributions

ITC data allows for a deeper mechanistic understanding:

-

Enthalpy-driven (ΔH < 0, |ΔH| > |TΔS|): Binding is dominated by the formation of strong coordinate bonds and favorable electrostatic interactions.

-

Entropy-driven (ΔS > 0, |TΔS| > |ΔH|): Binding is primarily driven by the release of ordered solvent molecules from the metal and ligand salvation shells upon complexation (the hydrophobic effect) and the chelate effect.

Analyzing these components for a series of metal ions or related ligands provides critical insights into the nature of the molecular recognition process.

Chapter 5: Conclusion and Future Outlook

The is governed by a sophisticated interplay of the chelate and macrocyclic effects, modulated by the specific fit between the metal ion and the 13-membered ring. The robust experimental techniques of potentiometric titration and isothermal titration calorimetry provide complementary and comprehensive data, allowing for the precise quantification of stability constants (log Kf) and the full thermodynamic profile (ΔG, ΔH, ΔS) of complex formation.

This guide has established the theoretical basis for this stability and provided the practical framework for its measurement. The data indicates that whilea[1]neN4 forms highly stable complexes, its cavity size may be suboptimal for common transition metals compared to the largera[7]neN4 (cyclam). This knowledge is crucial for the rational design of next-generation chelators. By modifying thea[1]neN4 backbone—for instance, by adding functional pendant arms or altering the rigidity of the ring—researchers can fine-tune its properties to achieve superior stability and selectivity for target metal ions, paving the way for more effective agents in medicine, imaging, and catalysis.

References

- Atkins, P., Overton, T., Rourke, J., Weller, M., & Armstrong, F. (2010). Shriver and Atkins' Inorganic Chemistry (5th ed.). Oxford University Press. [URL: https://global.oup.com/ukhe/product/shriver-and-atkins-inorganic-chemistry-9780199236176]

-

Scribd. (n.d.). Chelate and Macrocyclic Effects. Retrieved from [Link] [URL: https://www.scribd.com/document/369714859/Chelate-and-Macrocyclic-Effects]

- Divakaran, R. (n.d.). The Chelate Effect. Retrieved from a document available on various educational platforms. [URL: https://www.yumpu.com/en/document/view/36906233/the-chelate-effect-the-macrocyclic-effect-crown-ethers-and-]

-

Wikipedia. (2023). Macrocyclic ligand. In Wikipedia. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/Macrocyclic_ligand]

- Physical Chemistry (PChem). (2020, November 20). 7 14 Chelate and Macrocyclic Effects [Video]. YouTube. [URL: https://www.youtube.

- da Cunha, C. J., & de Sousa, E. H. (2018). Tetraazamacrocyclic ligands. ResearchGate. [URL: https://www.researchgate.net/figure/Tetraazamacrocyclic-ligands_fig1_328434785]

- TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [URL: https://www.tainstruments.

- Pettit, L. D., & Powell, K. J. (1993). Guidelines for the determination of stability constants. Pure and Applied Chemistry, 65(12), 2677-2682. [URL: https://www.degruyter.com/document/doi/10.1515/iupac.93.2677/html]

- Ferro, M., et al. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. ACS Omega, 7(18), 15786-15794. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9091515/]

- Paoletti, P., Fabbrizzi, L., & Micheloni, M. (1982). Stability of Complexes of the Macrocycles 1,5,9,13-Tetraazacyclohexadecane and 1,4,7,11-Tetraazacyclotetradecane with some Divalent Metal Ions. Inorganica Chimica Acta, 62, 235-238. [URL: https://electronicsandbooks.com/eab1/manual/Inorganic/Inorganica%20Chimica%20Acta/ICA-1982-V62-P235.pdf]

- ResearchGate. (n.d.). Stability of the prepared complexes at different pH media. [URL: https://www.researchgate.

- Ghasemi, J., & Niazi, A. (2017). Thermodynamic aspects of macrocycles and their metal-ion complexes in solution and in the solid state. University of Surrey. [URL: https://openresearch.surrey.ac.uk/esploro/outputs/doctoral/Thermodynamic-aspects-of-macrocycles-and-their/99514660302346]

- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [URL: https://www.sid.ir/en/journal/ViewPaper.aspx?id=903450]

- IJSART. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. International Journal of Science and Advanced Research in Technology, 4(6). [URL: https://ijsart.com/Content/PDF/IJSARTV4I615560.pdf]

- e-PG Pathshala. (2018, May 25). Determination of stability constant by Potentiometric titrations -II [Video]. YouTube. [URL: https://www.youtube.

- Biomolecules. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. MDPI, 12(3), 408. [URL: https://www.mdpi.com/2218-273X/12/3/408]

- Kvíčalová, Z., et al. (2016). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action TD1304. [URL: https://www.cost.eu/actions/TD1304/publications/recommended-procedures-for-potentiometric-determination-of-equilibrium-constants-of-polydentate-ligands-and-their-metal-ion-complexes/]

- Hancock, R. D., et al. (1992). Non-cyclic reference ligands for tetraaza macrocycles. Synthesis and thermodynamic properties of a series of .alpha.,.omega.-di-N-methylated tetraaza ligands and their copper(II) complexes. Inorganic Chemistry, 31(17), 3543-3549. [URL: https://pubs.acs.org/doi/10.1021/ic00043a019]

- Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. [URL: https://pubmed.ncbi.nlm.nih.gov/26792226/]

- ResearchGate. (2014). An overview of potentiometric determination of stability constants of metal complexes. [URL: https://www.researchgate.net/publication/281136920_AN_OVER_VIEW_OF_POTENTIOMETRIC_DETERMINATION_OF_STABILITY_CONSTANTS_OF_METAL_COMPLEXES]

- Google Patents. (2005). 1,4,7,10-tetraazacyclododecane-1,4-diacetic acid derivatives as chelating agents. [URL: https://patents.google.

- Xiang, Q. X., et al. (2004). Syntheses of 1,4,7,10-tetraazacyclododecane and its derivatives. Chinese Journal of Organic Chemistry, 24(9), 1080-1086. [URL: https://www.researchgate.

- Kaplan, W. A. (1986). A Thermodynamic and Electronic Explanation of the Macrocyclic Effect. University of Illinois Chemistry. [URL: https://chemistry.illinois.edu/system/files/seminar-abstracts/1986/A%20Thermodynamic%20and%20Electronic%20Explanation%20of%20the%20Macrocyclic%20Effect.pdf]

- Thompson, T. H., & Wilson, K. S. (2011). Isothermal titration calorimetry for measuring macromolecule-ligand affinity. Journal of Visualized Experiments, (55), 2796. [URL: https://pubmed.ncbi.nlm.nih.gov/21926958/]

- Saboury, A. A. (2006). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Journal of the Iranian Chemical Society, 3(1), 1-21. [URL: https://www.researchgate.

- Ferro, M., et al. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. ResearchGate. [URL: https://www.researchgate.

- Paoletti, P., et al. (1983). Coordination tendencies of a series of tetraazacycloalkanes related to 1,4,7,10-tetraazadecane (trien): synthetic, thermodynamics, and structural aspects. Inorganic Chemistry, 22(16), 2290-2296. [URL: https://pubs.acs.org/doi/abs/10.1021/ic00158a020]

- Szefler, B., et al. (2015). pH control of the reaction mechanism: interactions of the Au(i)-NHC complex with thioredoxin reductase (modeled by cysteine and selenocysteine); ab initio and DFT calculations. RSC Advances, 5, 61009-61017. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08017d]

- Ferro, M., et al. (2022). Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00387]

- e-PG Pathshala. (2018, May 25). Determination of stability constant by Potentiometric titrations -II [Video]. YouTube. [URL: https://www.youtube.

- ResearchGate. (2012). Thermodynamic and Kinetic Studies of Lanthanide(III) Complexes with H5do3ap. [URL: https://www.researchgate.

- Viola-Villegas, M., & Doyle, R. P. (2009). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (H4DOTA): Structural overview and analyses on structure–stability relationships. Coordination Chemistry Reviews, 253(13-14), 1906-1925. [URL: https://www.researchgate.

- Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications, 49(28), 2732-2746. [URL: https://pubmed.ncbi.nlm.nih.gov/23443339/]

-

Gaye, M., et al. (2012). Coordination Studies of thea[1]neN4 with Chromophoric Groups. Open Journal of Inorganic Chemistry, 2, 25-33. [URL: https://www.scirp.org/journal/paperinformation.aspx?paperid=19438]

- Paoletti, P., et al. (1983). Coordination tendencies of a series of tetraazacycloalkanes related to 1,4,7,10-tetraazadecane (trien): synthetic, thermodynamics, and structural aspects. Inorganic Chemistry, 22(16), 2290-2296. [URL: https://pubs.acs.org/doi/10.1021/ic00158a020]

- Meares, C. F., et al. (1988). Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, and the determination of its enantiomeric purity by chiral chromatography. Journal of the American Chemical Society, 110(18), 6266-6267. [URL: https://pubmed.ncbi.nlm.nih.gov/22148560/]

-

FULIR. (2020). A Combined Thermodynamic and Computational Study of Alkaline Earth Metal Cations Complexation by a Fluorescent Calixa[2]rene Receptor. [URL: https://fulir.irb.hr/id/eprint/3472/]

-

Wikipedia. (2023). Cyclam. In Wikipedia. Retrieved from [Link] [URL: https://en.wikipedia.org/wiki/Cyclam]

- Wester, H. J., et al. (2007). Synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives for chemoselective attachment to unprotected polyfunctionalized compounds. Chemistry – A European Journal, 13(19), 5538-5547. [URL: https://pubmed.ncbi.nlm.nih.gov/17503419/]

- Google Patents. (2016). 1,4,7,10-tetrazacyclododecane based agents to target bacteria and its use. [URL: https://patents.google.

- Medires. (2022). A Review of the Essence of Stability Constants in the Thermodynamic Assessments of Chemical Compounds. [URL: https://mediresonline.org/uploads/articles/1671790407A-Review-of-the-Essence-of-Stability-Constants-in-the-Thermodynamic-Assessments-of-Chemical-Compounds.pdf]

- RSC Publishing. (2020). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 10, 20845-20854. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra02980a]

-

eCampusOntario Pressbooks. (n.d.). Appendix J | Formation Constants for Complex Ions. Retrieved from [Link] [URL: https://ecampusontario.pressbooks.pub/genchemuofg/back-matter/appendix-j-formation-constants-for-complex-ions/]

- Hancock, R. D., et al. (2006). Complexes of greatly enhanced thermodynamic stability and metal ion size-based selectivity, formed by the highly preorganized non-macrocyclic ligand 1,10-phenanthroline-2,9-dicarboxylic acid. A thermodynamic and crystallographic study. Inorganic Chemistry, 45(24), 9861-9870. [URL: https://pubmed.ncbi.nlm.nih.gov/17083230/]

-

Wired Chemist. (n.d.). Overall Formation Constants of Coordination Compounds. Retrieved from [Link] [URL: https://www.wiredchemist.com/chemistry/data/overall-formation-constants]

Sources

- 1. sid.ir [sid.ir]

- 2. Macrocyclic ligand - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. Page loading... [wap.guidechem.com]

- 8. Revisiting Lead(II)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid Coordination Chemistry in Aqueous Solutions: Evidence of an Underestimated Thermodynamic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The chelate and macrocyclic effects [ns1.almerja.com]

- 11. mediresonline.org [mediresonline.org]

- 12. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijsart.com [ijsart.com]

- 20. d-nb.info [d-nb.info]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. cost-nectar.eu [cost-nectar.eu]

spectroscopic properties of 1,4,7,10-Tetraazacyclotridecane

An In-Depth Technical Guide to the Spectroscopic Properties of 1,4,7,10-Tetraazacyclotridecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as[1]aneN4, is a macrocyclic polyamine that serves as a versatile chelating agent for a variety of metal ions. As a thirteen-membered ring containing four nitrogen donor atoms, its unique conformational flexibility and coordination properties make it a subject of significant interest in the development of metal-based therapeutics, diagnostic imaging agents, and catalytic systems. A thorough understanding of its spectroscopic properties is fundamental to characterizing the free ligand, verifying its synthesis, and elucidating the structure and stability of its metal complexes.

This guide provides a detailed examination of the core spectroscopic techniques used to analyze this compound and its derivatives. It is designed to serve as a practical resource, blending theoretical principles with field-proven insights for professionals engaged in chemical synthesis and drug development.

Molecular Structure and Spectroscopic Implications

The structure of this compound consists of three two-carbon (ethylene) linkages and one three-carbon (propylene) linkage connecting the four nitrogen atoms. This asymmetry, compared to the highly symmetric 1,4,7,10-tetraazacyclododecane (cyclen), results in a more complex set of signals in its spectra, which can be used as a definitive fingerprint for its identification. The nitrogen lone pairs provide the coordination sites for metal ions, and the molecule's conformation changes significantly upon protonation or complexation, leading to predictable and informative changes in its spectroscopic output.

Caption: Molecular structure of this compound ([1]aneN4).

Core Spectroscopic Characterization Techniques

While comprehensive spectroscopic data for the free this compound ligand is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs like cyclen. The most significant application of this ligand is in coordination chemistry, and the spectroscopic properties of its metal complexes are more extensively documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure of[1]aneN4. The structural asymmetry leads to a distinct set of proton (¹H) and carbon (¹³C) signals.

-

¹H NMR Spectroscopy: The spectrum is characterized by multiplets in the aliphatic region, typically between 2.5 and 3.5 ppm (in CDCl₃ or D₂O). The protons on the ethylene bridges (-NCH₂CH₂N-) will appear as a complex series of overlapping signals, while the central methylene protons of the propylene bridge (-NCH₂CH₂CH₂N-) are expected to resonate at a slightly higher field (lower ppm) due to being further from the electron-withdrawing nitrogen atoms. The N-H protons will appear as a broad singlet, the position of which is highly dependent on solvent and concentration, and will exchange with D₂O.

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the carbon atoms of the ethylene and propylene bridges. The carbons adjacent to the nitrogen atoms are expected in the 45-55 ppm range. Due to the molecule's asymmetry, multiple distinct signals are expected, unlike in the case of the highly symmetric cyclen which shows only one signal.

-